3',5'-Dichloro-2,2,2-trifluoroacetophenone

Process Chemistry Scale-up Cost of Goods

3',5'-Dichloro-2,2,2-trifluoroacetophenone is a halogenated aromatic ketone characterized by a 3,5-dichlorophenyl ring and a trifluoromethyl ketone group, with the molecular formula C8H3Cl2F3O and a molecular weight of 243.01 g/mol. It is a colorless to yellow/orange clear liquid at room temperature, with a density of approximately 1.5 g/mL and a boiling point of 265°C at 760 mmHg.

Molecular Formula C8H3Cl2F3O
Molecular Weight 243.01 g/mol
CAS No. 130336-16-2
Cat. No. B156584
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3',5'-Dichloro-2,2,2-trifluoroacetophenone
CAS130336-16-2
Synonyms1-(3,5-Dichlorophenyl)-2,2,2-trifluoroethanone;  1-(3’,5’-Dichlorophenyl)-2,2,2-trifluoroethanone;  3’,5’-Dichloro-2,2,2-trifluoroacetophenone;  1-(3,5-Dichlorophenyl)-2,2,2-trifluoro-ethanone; 
Molecular FormulaC8H3Cl2F3O
Molecular Weight243.01 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1Cl)Cl)C(=O)C(F)(F)F
InChIInChI=1S/C8H3Cl2F3O/c9-5-1-4(2-6(10)3-5)7(14)8(11,12)13/h1-3H
InChIKeyDZDSQRPDUCSOQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3',5'-Dichloro-2,2,2-trifluoroacetophenone (CAS 130336-16-2) - Product Baseline & Core Identity


3',5'-Dichloro-2,2,2-trifluoroacetophenone is a halogenated aromatic ketone characterized by a 3,5-dichlorophenyl ring and a trifluoromethyl ketone group, with the molecular formula C8H3Cl2F3O and a molecular weight of 243.01 g/mol . It is a colorless to yellow/orange clear liquid at room temperature, with a density of approximately 1.5 g/mL and a boiling point of 265°C at 760 mmHg . This compound serves primarily as a key intermediate in the synthesis of the veterinary insecticide and acaricide Fluralaner , and is also recognized for its utility in enantioselective synthesis and as a photoinitiator component .

3',5'-Dichloro-2,2,2-trifluoroacetophenone (CAS 130336-16-2) - Why In-Class Analogs Cannot Be Casually Substituted


The 3',5'-dichloro substitution pattern on the phenyl ring is not a generic or interchangeable feature. Even closely related isomers, such as 2',5'-dichloro- or 3',4'-dichloro- analogs, direct fundamentally different synthetic pathways and result in distinct downstream active pharmaceutical ingredients (APIs) or agrochemicals . The precise 3,5-dichloro motif is specifically required for the construction of the isoxazoline ring system in Fluralaner . Furthermore, the established synthetic routes for this specific isomer have been optimized to achieve high yields and purity (e.g., >70% yield, >99% GC purity) [1], which are not automatically transferable to other isomers. Substituting a different isomer would necessitate re-validation of the entire synthetic sequence, potentially leading to different impurities, lower yields, and ultimately, a non-viable or non-regulatory-compliant final product [2].

3',5'-Dichloro-2,2,2-trifluoroacetophenone (CAS 130336-16-2) - Quantitative Differentiation Evidence vs. Key Analogs


Synthetic Yield: 3',5'-Isomer vs. Prior Art and Improved Process

The production of 3',5'-Dichloro-2,2,2-trifluoroacetophenone has been the subject of process intensification. Prior art methods using 3,5-dichlorobromobenzene and trifluoroacetylating agents typically afforded low yields of 36-41% and required costly reagents and harsh conditions (-78°C) [1]. An improved industrial process (WO2021240331A1) achieves a significantly higher isolated yield of 70% with a gas chromatography (GC) purity of 99% [2]. This represents a 1.7- to 1.9-fold improvement in yield over the prior art, directly impacting production cost and commercial viability.

Process Chemistry Scale-up Cost of Goods

Isomeric Purity: Targeted 3',5'-Dichloro Motif vs. Contaminating Isomers

The precise substitution pattern is critical for downstream chemistry. The 3',5'-dichloro isomer is the direct precursor to Fluralaner . In contrast, the 2',5'-dichloro isomer (CAS 886371-22-8) is reported as an intermediate for anti-HIV drugs like efavirenz . The 3',4'-dichloro isomer (CAS 125733-43-9) lacks a clearly defined major commercial application pathway comparable to Fluralaner . The presence of even trace amounts of the wrong dichloro isomer in a 3',5'-dichloro batch can lead to the formation of isomeric impurities in the final Fluralaner API, which are difficult to remove and would cause a batch to fail regulatory specification.

Analytical Chemistry Quality Control Regulatory Compliance

Physical Form: Liquid Handling vs. Solid Analogs

The physical state of an intermediate significantly impacts manufacturing operations, particularly in automated, large-scale chemical production. The target compound, 3',5'-Dichloro-2,2,2-trifluoroacetophenone, is a clear liquid at room temperature . In contrast, the structurally related compound 3,5-dichloro-4-fluoro-2,2,2-trifluoroacetophenone (CAS 1190865-44-1), which contains an additional fluorine atom on the ring, is a solid .

Process Engineering Formulation Handling

Application Anchor: Proven Commercial Route to Fluralaner

This compound is a documented, essential intermediate for the synthesis of Fluralaner (CAS 864731-61-3), a commercially successful systemic insecticide and acaricide for companion animals . The 3,5-dichloro substitution pattern is specifically incorporated into the final active molecule. While other trifluoroacetophenone derivatives may find niche uses, the target compound is anchored to a validated, high-volume commercial product with established demand. For example, the unsubstituted parent compound, 2,2,2-trifluoroacetophenone (CAS 434-45-7), is a more general-purpose building block but is not a direct precursor to Fluralaner [1].

Veterinary Medicine Agrochemical Supply Chain

3',5'-Dichloro-2,2,2-trifluoroacetophenone (CAS 130336-16-2) - High-Value Application Scenarios Derived from Evidence


Fluralaner API Manufacturing: The Primary Commercial Driver

This is the definitive application for this compound. As the key intermediate for Fluralaner, a blockbuster veterinary parasiticide, the compound is purchased in multi-ton quantities by manufacturers of the finished dose. The evidence shows that the 3',5'-dichloro substitution pattern is not replaceable by other isomers . Procurement decisions are driven by a supplier's ability to deliver the correct isomer at high purity (>99%) and at a competitive cost, which is directly linked to the improved process yields documented in the patent literature [1].

Asymmetric Catalysis & Enantioselective Synthesis Research

The compound serves as a valuable reagent in academic and early-stage pharmaceutical research, specifically for the enantioselective preparation of benzazephinoindoles bearing trifluoromethylated quaternary stereocenters . This application leverages the unique electronic and steric properties conferred by the 3,5-dichloro and trifluoromethyl groups. Researchers in this field require a reliable source of high-purity material to ensure reproducibility of their catalytic asymmetric transformations.

Specialty Photoinitiator Formulation for Advanced Materials

The compound is recognized as an important component in photoinitiator systems for light-sensitive resins used in electronics, printing, and advanced coatings . Its fluorinated nature may impart desirable properties such as enhanced solubility in fluorinated monomers or improved surface migration. While a smaller volume application compared to Fluralaner, it represents a high-value niche where the specific halogenation pattern is critical for performance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3',5'-Dichloro-2,2,2-trifluoroacetophenone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.